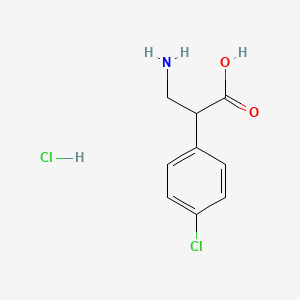

3-Amino-2-(4-chlorophenyl)propanoic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Amino-2-(4-chlorophenyl)propanoic acid hydrochloride is a chemical compound with the CAS Number: 90562-57-5 . It has a molecular weight of 236.1 and its IUPAC name is 2-(4-chlorophenyl)-beta-alanine hydrochloride . It is a powder in physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10ClNO2.ClH/c10-7-3-1-6(2-4-7)8(5-11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis

This compound is a powder . It has a melting point of 184-187°C . Its molecular formula is C9H11Cl2NO2 and it has a molecular weight of 236.09 g/mol .Aplicaciones Científicas De Investigación

GABAB Receptor Antagonism

- GABAB Receptor Antagonists: This compound has been investigated for its potential as a weak specific antagonist of GABA at the GABAB receptor. It was synthesized along with phosphonic and sulfonic acids as lower homologues of baclofen, phaclofen, and saclofen. Among these, the sulfonic acid showed stronger antagonistic properties (Abbenante, Hughes, & Prager, 1997).

Fluorescence Derivatization

- Fluorescent Derivatising Agent: 3-(Naphthalen-1-ylamino)propanoic acid, closely related to 3-amino-2-(4-chlorophenyl)propanoic acid, was coupled to various amino acids to evaluate its use as a fluorescent derivatising reagent. The resulting amino acid derivatives exhibited strong fluorescence, making it useful in biological assays (Frade et al., 2007).

Chiral Separation and Enantioseparation

- Chiral Separation: The influence of chlorine substituents in the chiral separation of 2-(chlorophenyl)propanoic acids was studied, revealing significant differences in enantiorecognition based on the position of the chlorine substituent. This research provides insights into the enantioseparation of chlorinated propanoic acids (Jin et al., 2019).

Synthesis and Characterization

- Synthesis of Derivatives: Various studies have focused on synthesizing derivatives of this compound for different purposes. For instance, synthesis of 3-amino-3-vinylpropanoic acid and its conversion to a cyclic form demonstrates the compound's versatility in chemical transformations (Cheung & Shoolingin‐Jordan, 1997).

- Crystal Structure and Spectroscopic Studies: Research on polymorphism, crystal structure, and spectroscopic characterization of derivatives of 3-amino-2-(4-chlorophenyl)propanoic acid hydrochloride has been conducted to understand its physical and chemical properties (Vogt et al., 2013).

Pharmacological Investigations

- Enantiomers and Pharmacological Activity: Studies have been conducted on the resolution of enantiomers of related compounds and their pharmacological activities, indicating the significance of chirality in determining the efficacy of such molecules (Witczuk, Khaunina, & Kupryszewski, 1980).

Safety and Hazards

This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

Mecanismo De Acción

Biochemical Pathways

It’s worth noting that compounds with similar structures have been implicated in various biochemical pathways

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .

Propiedades

IUPAC Name |

3-amino-2-(4-chlorophenyl)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2.ClH/c10-7-3-1-6(2-4-7)8(5-11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXXPTPVCRXGNGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CN)C(=O)O)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}acetamide](/img/structure/B2898109.png)

![(2Z)-1,1,3-Trimethyl-2-[(2E)-2-[2-phenylsulfanyl-3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indole;tetrafluoroborate](/img/structure/B2898112.png)

![1,1-Bis(4-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]-1-ethanol](/img/structure/B2898117.png)

![3-{[1-(7-Methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2898128.png)

![Tert-butyl 3-[(2-chloroacetyl)amino]-2,2-dimethyl-3H-indole-1-carboxylate](/img/structure/B2898131.png)